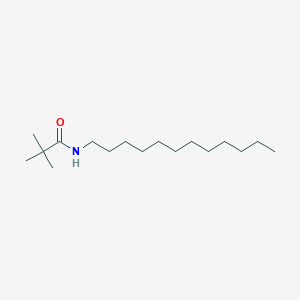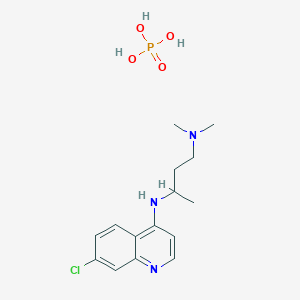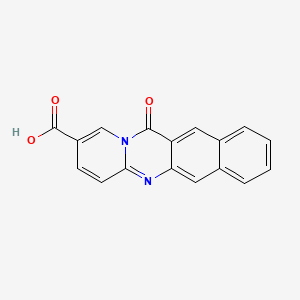
3-(4-Chloroanilino)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloroanilino)-2-methylpropanoic acid: is an organic compound characterized by the presence of a chloroaniline group attached to a methylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : The synthesis of 3-(4-Chloroanilino)-2-methylpropanoic acid typically begins with the nitration of aniline to form 4-chloroaniline. This is followed by the reaction of 4-chloroaniline with 2-methylpropanoic acid under acidic conditions to form the desired product.
Reaction Conditions: The nitration step requires concentrated nitric acid and sulfuric acid at low temperatures. The subsequent reaction with 2-methylpropanoic acid is typically carried out in the presence of a catalyst such as hydrochloric acid.
-
Industrial Production Methods: : Industrially, the compound can be synthesized using a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. This method often employs automated systems to maintain optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 3-(4-Chloroanilino)-2-methylpropanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
-
Substitution: : The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the extent of oxidation.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-Chloroanilino)-2-methylpropanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromoanilino)-2-methylpropanoic acid: Similar structure with a bromo group instead of a chloro group.
3-(4-Fluoroanilino)-2-methylpropanoic acid: Contains a fluoro group in place of the chloro group.
3-(4-Methoxyanilino)-2-methylpropanoic acid: Features a methoxy group instead of a chloro group.
Uniqueness
3-(4-Chloroanilino)-2-methylpropanoic acid is unique due to the presence of the chloro group, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity. The chloro group can also influence the compound’s solubility and stability, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
| 38433-98-6 | |
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
3-(4-chloroanilino)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)14)6-12-9-4-2-8(11)3-5-9/h2-5,7,12H,6H2,1H3,(H,13,14) |
Clé InChI |
MBIZQDHHJQIKTO-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=CC=C(C=C1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11999527.png)
![8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B11999534.png)
![4-[(Pyridin-3-ylmethyl)-amino]-2,3-dihydro-1H-4a,9-diaza-cyclopenta[b]fluorene-10-carbonitrile](/img/structure/B11999535.png)

![3-(4-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999543.png)

![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999561.png)







